Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C11H10F2N2O2 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H10F2N2O2/c1-2-17-11(16)9-8(10(12)13)14-7-5-3-4-6-15(7)9/h3-6,10H,2H2,1H3 |
InChI Key |
USTYNHQUXWECKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization Approach Using 2-Aminopyridine
A widely used method involves the condensation and cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloesters under reflux conditions in ethanol or other suitable solvents:
- Starting Materials : 2-Aminopyridine and ethyl 3-bromo-2-oxo propanoate (or similar α-bromo esters).
- Reaction Conditions : Reflux in ethanol, typically 60–100 °C, for several hours.
- Mechanism : The amino group of 2-aminopyridine attacks the α-haloketone to form an intermediate, which undergoes intramolecular cyclization to yield the imidazo[1,2-a]pyridine core.
- Introduction of Difluoromethyl Group : This can be achieved either by using difluoromethyl-substituted starting materials or by subsequent functional group transformations involving nucleophilic substitution or radical difluoromethylation.
This method yields this compound with moderate to good yields (typically 50–75%) depending on reaction optimization.
One-Pot Three-Component Synthesis
Recent advances include one-pot, multi-component reactions that combine 2-aminopyridine, difluoromethyl-containing reagents, and esters or acyl chlorides in a single reaction vessel:
- Catalysts : Copper triflate (Cu(OTf)₂) or other transition metal catalysts.
- Solvent : Acetonitrile or ethanol.
- Temperature : Mild heating around 60 °C.
- Advantages : This method reduces purification steps, improves atom economy, and allows facile access to substituted imidazo[1,2-a]pyridines including difluoromethyl derivatives.
Cycloisomerization of N-Propargylpyridiniums
An alternative synthetic strategy involves the base-mediated cycloisomerization of N-propargylpyridinium salts under aqueous basic conditions (e.g., NaOH):
Industrial and Scale-Up Considerations
For industrial-scale production, continuous flow reactors and automated synthesis platforms are employed to optimize reaction parameters such as temperature, solvent flow rate, and reagent concentration. These methods enhance yield, purity, and reproducibility while minimizing waste and reaction time.
Reaction Conditions and Reagents Analysis
| Preparation Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate | 2-Aminopyridine, ethyl 3-bromo-2-oxo propanoate | Ethanol | 60–100 | 50–75 | Classical method, requires reflux |
| One-pot three-component reaction | 2-Aminopyridine, Cu(OTf)₂, difluoromethyl reagent | Acetonitrile | ~60 | 60–70 | Efficient, fewer purification steps |
| Cycloisomerization of N-propargylpyridinium salts | N-Propargylpyridinium, base (NaOH) | Aqueous solution | Ambient to 80 | 65–80 | Rapid, regioselective |
| Industrial continuous flow synthesis | Same as above with flow setup | Variable | Controlled | >80 | Scalable, automated, high purity |
Mechanistic Insights
The formation of the imidazo[1,2-a]pyridine core typically proceeds via nucleophilic attack of the amino group on the α-haloketone, followed by intramolecular cyclization and elimination of halide. The difluoromethyl group, being electron-withdrawing, influences the reactivity and stability of intermediates, often enhancing the electrophilicity of adjacent centers and improving the overall yield and selectivity of the cyclization.
Full Research Findings and Comparative Analysis
- Studies have demonstrated that substituent effects at position 2 (difluoromethyl vs. other halogens or alkyl groups) significantly impact the reaction pathway and product stability.
- Incorporation of difluoromethyl groups is typically achieved via nucleophilic substitution or radical difluoromethylation post-cyclization, but direct use of difluoromethylated starting materials is preferred for efficiency.
- The choice of solvent and temperature critically affects regioselectivity and yield; ethanol and acetonitrile are preferred due to their polarity and ability to dissolve both organic and inorganic reagents.
- Transition metal catalysts such as copper triflate enhance reaction rates and yields in one-pot syntheses, providing a practical route for library synthesis of analogues.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating biological processes. The difluoromethyl group enhances the compound’s stability and binding affinity to its targets, contributing to its biological activity .
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences electronic properties, solubility, and bioactivity.
Key Observations :
Halogen-Substituted Derivatives
Halogenation at positions 6, 7, or 8 modulates reactivity and bioactivity.
Key Observations :
Heterocyclic Modifications
Replacing the pyridine ring with pyrimidine or pyridazine alters electronic and steric profiles.
Key Observations :
Reaction Yields and Conditions
Biological Activity
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
- Molecular Formula : C₁₁H₉F₂N₂O₂
- Molecular Weight : 244.24 g/mol
- CAS Number : 2059926-86-0
- Melting Point : 112-114 °C
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉F₂N₂O₂ |
| Molecular Weight | 244.24 g/mol |
| Melting Point | 112-114 °C |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of imidazo[1,2-a]pyridine showed inhibitory effects against various bacterial strains, suggesting potential utility in treating infections caused by resistant bacteria .
Anticancer Potential
Research has shown that imidazo[1,2-a]pyridine derivatives possess anticancer properties. A notable study explored the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound induced apoptosis in human cancer cells while exhibiting low toxicity to normal cells .
The proposed mechanism of action for the anticancer activity includes the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it is believed that the compound interferes with the PI3K/Akt pathway, which is crucial for cancer cell growth and survival .
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Method : Disc diffusion method against various bacterial strains.
- Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
-
Case Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay to measure cell viability.
- Results : The compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
